rac-Ruxolitinib

Vue d'ensemble

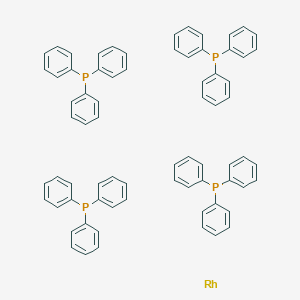

Description

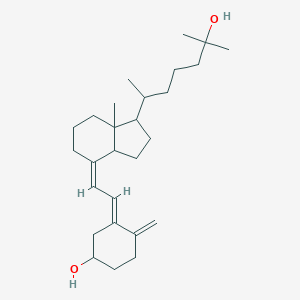

"3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile" is a compound of interest due to its inclusion in the pyrazolo[3,4-d]pyrimidin-7(6H)-ones family, characterized by its complex synthesis and potential for various chemical properties and reactions. Its structure suggests a broad area of application in chemical synthesis and material science.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-7(6H)-ones involves an efficient and straightforward approach, starting from commercially available materials and proceeding through several steps including iminophosphorane-mediated annulation and nucleophilic addition with amines. This process underscores the complex but achievable synthesis of compounds within this family (Wu et al., 2010).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals significant insights into their molecular geometry, including intramolecular π-π interactions that stabilize the molecular conformation. Studies such as those on 1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane show the importance of molecular stacking and interaction in determining the physical properties of these compounds (Biswas et al., 1995).

Chemical Reactions and Properties

The chemical behavior of pyrazolo[3,4-d]pyrimidines includes their participation in cycloaddition reactions, highlighting their reactivity and potential in synthesizing novel heterocyclic compounds. For example, the 1,3-dipolar cycloaddition reactions provide a pathway to synthesize diverse derivatives with potential applications in medicinal chemistry and materials science (Kaur et al., 2013).

Physical Properties Analysis

The physical properties of compounds in this family, such as fluorescence properties, are notable for their potential in applications like imaging and sensing. The fluorescence properties of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)-one derivatives, for instance, underscore the utility of these compounds in developing materials with specific optical properties (Quiroga et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity towards cycloaddition reactions and the synthesis of novel isoxazolines and isoxazoles, illustrate the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in chemical synthesis. These reactions not only highlight the compound's chemical diversity but also its potential in creating a wide range of chemically and biologically relevant derivatives (Rahmouni et al., 2014).

Applications De Recherche Scientifique

Traitement de la myélofibrose

Le ruxolitinib est utilisé pour traiter la myélofibrose, un trouble de la moelle osseuse . Il cible les voies de la Janus kinase (JAK) et du transducteur de signal et de l'activateur de la transcription (STAT) .

Traitement de la polycythémie vraie

Le ruxolitinib est également utilisé dans le traitement de la polycythémie vraie, un cancer du sang à croissance lente dans lequel votre moelle osseuse produit trop de globules rouges .

Traitement de la maladie du greffon contre l'hôte stéroïdo-réfractaire

Dans le cadre de la transplantation de cellules souches allogéniques, le ruxolitinib est utilisé pour traiter la maladie du greffon contre l'hôte stéroïdo-réfractaire .

Pharmacocinétique et pharmacodynamie

Le ruxolitinib est bien absorbé, a une biodisponibilité de 95 % et est lié à l'albumine à 97 % . Sa pharmacocinétique peut être décrite par un modèle à deux compartiments et une élimination linéaire . Le métabolisme du ruxolitinib est principalement hépatique via le CYP3A4 et peut être modifié par les inducteurs et les inhibiteurs du CYP3A4 .

Traitement de la leucémie aiguë lymphoblastique (LAL) de type Ph

Le ruxolitinib a montré un potentiel dans le traitement de la leucémie aiguë lymphoblastique (LAL) de type Ph lorsqu'il est utilisé en association avec des médicaments standards .

Mécanisme D'action

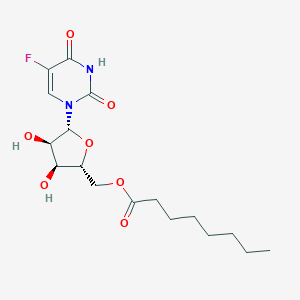

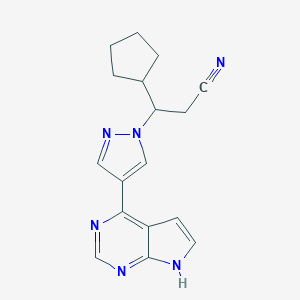

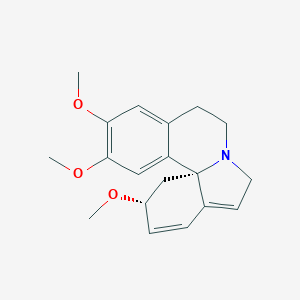

Rac-Ruxolitinib, also known as ®-ruxolitinib, INCB018424 Racemic, or 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2 .

Target of Action

Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .

Mode of Action

Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway . These pathways play very important roles in platelet production .

Pharmacokinetics

Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to bodyweight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal . Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions .

Result of Action

It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival .

Action Environment

The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib . Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions .

Propriétés

IUPAC Name |

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (R)-Ruxolitinib competitively inhibits the ATP-binding catalytic site of JAK1/2 kinases. [] This inhibition disrupts the signaling cascade of various cytokines involved in inflammatory and proliferative processes. [] By blocking these pathways, (R)-Ruxolitinib exhibits therapeutic potential in conditions like myelofibrosis. []

A: - Molecular Formula: C17H18N6 []- Molecular Weight: 306.37 g/mol

A: After oral administration, (R)-Ruxolitinib is rapidly absorbed and extensively metabolized, primarily via oxidation of the cyclopentyl moiety. [] The parent compound is the major circulating entity, indicating a low overall metabolite burden. [] Excretion is fairly rapid, with a majority recovered in urine and feces within 24 hours. []

A: While the provided research articles do not focus on resistance mechanisms specifically, they highlight that (R)-Ruxolitinib is the first in its class approved for myelofibrosis treatment. [] Further research is needed to fully understand potential resistance development during long-term treatment.

A: While not explicitly described in the provided articles, preclinical studies typically involve in vitro cell-based assays and in vivo animal models of diseases like myelofibrosis. These models help assess the compound's effect on cell signaling, disease progression, and potential synergistic effects with other drugs. []

A: The provided research articles highlight that (R)-Ruxolitinib is primarily metabolized by oxidation. [] While specific drug interactions are not mentioned, it is crucial to consider potential interactions with drugs that inhibit or induce metabolizing enzymes, as this could affect (R)-Ruxolitinib exposure and therapeutic outcomes.

A: Research has explored different salt forms of (R)-Ruxolitinib, including phosphate, sulfate, and maleate salts. [] These variations aim to improve aspects like solubility, stability, and ultimately, bioavailability of the drug. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)